molecular formula C6H11F2N B1480546 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine CAS No. 2098048-12-3

2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine

Cat. No.: B1480546
CAS No.: 2098048-12-3
M. Wt: 135.15 g/mol
InChI Key: MCDNAVHVHISXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine is a chemical compound that is used as an intermediate in the preparation of other compounds. It is also used as a reagent in the synthesis of pyrrolopyridine derivatives, which finds application as an antiviral agent .


Synthesis Analysis

The synthesis of this compound involves the use of 2,2-Difluorocyclopropanemethanol as an intermediate. This compound is used in the preparation of (2,2-difluorocyclopropyl)methylamine . The synthesis of difluorocyclopropyl building blocks has been reported in the literature .


Chemical Reactions Analysis

The reaction of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates under palladium catalysis afforded the 2-fluoroallylic sulfones in moderate to good yields with (Z)-selectivity. This method showed a good compatibility with a broad range of substrates and substituents .

Future Directions

The future of compounds like 2-(2,2-difluorocyclopropyl)-N-methylethan-1-amine seems promising. The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, or materials sciences . In the field of medicine, Tyk2 inhibitors, which may involve similar compounds, have shown promise for the treatment of moderate-to-severe psoriasis .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N/c1-9-3-2-5-4-6(5,7)8/h5,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDNAVHVHISXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1CC1(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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